3-allyl-2-({2-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}thio)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
3-allyl-2-({2-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}thio)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a thienopyrimidine core, an allyl group, and various substituents such as a fluorophenyl group and a dimethylpyrrol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-allyl-2-({2-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}thio)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one involves multiple steps, starting from readily available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and using continuous flow reactors to enhance efficiency and yield. The use of automated systems and advanced analytical techniques ensures consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-allyl-2-({2-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}thio)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-allyl-2-({2-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}thio)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Mechanism of Action
The mechanism of action of 3-allyl-2-({2-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}thio)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- ETHYL 2-[({[3-ALLYL-5-(4-FLUOROPHENYL)-4-OXO-3,4-DIHYDROTHIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}ACETYL)AMINO]-4-(3,4-DIMETHOXYPHENYL)-3-THIOPHENECARBOXYLATE
- ETHYL 5-({[3-ALLYL-5-(4-FLUOROPHENYL)-4-OXO-3,4-DIHYDROTHIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}ACETYL)-2,4-DIMETHYL-1H-PYRROLE-3-CARBOXYLATE
Uniqueness
Compared to similar compounds, it may exhibit different reactivity, biological activity, and physical properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C29H24FN3O2S2 |
---|---|
Molecular Weight |
529.7g/mol |
IUPAC Name |
2-[2-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]sulfanyl-5-phenyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C29H24FN3O2S2/c1-4-14-32-28(35)26-24(20-8-6-5-7-9-20)16-36-27(26)31-29(32)37-17-25(34)23-15-18(2)33(19(23)3)22-12-10-21(30)11-13-22/h4-13,15-16H,1,14,17H2,2-3H3 |
InChI Key |
MRSHFVKSOBCDSY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)F)C)C(=O)CSC3=NC4=C(C(=CS4)C5=CC=CC=C5)C(=O)N3CC=C |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)F)C)C(=O)CSC3=NC4=C(C(=CS4)C5=CC=CC=C5)C(=O)N3CC=C |
Origin of Product |
United States |
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